molecular formula C15H20O3 B1253757 Telekin

Telekin

Cat. No.: B1253757
M. Wt: 248.32 g/mol
InChI Key: LIDPBIULZNRIJE-QHSBEEBCSA-N
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Biological Activity

Telekin is a naturally occurring eudesmane-type sesquiterpene lactone isolated from the plant Carpesium divaricatum, which has been traditionally used in Chinese medicine for its various therapeutic properties, including antipyretic, analgesic, vermifugic, and anti-inflammatory effects. Recent studies have highlighted its significant biological activity, particularly in cancer therapeutics.

This compound exhibits a range of biological activities, primarily focusing on its anti-cancer properties. Research indicates that it inhibits cell proliferation and induces apoptosis in various cancer cell lines, notably hepatocellular carcinoma (HCC) cells.

Anti-Proliferative Effects

In vitro studies have demonstrated that this compound significantly reduces the viability of HepG2 cells (human hepatocellular carcinoma) in a dose-dependent manner. Concentrations ranging from 3.75 to 30 μmol/L have been shown to effectively inhibit cell growth and induce apoptosis through several mechanisms:

  • Cell Cycle Arrest : this compound induces G2/M phase arrest, which is associated with increased phosphorylation of Cdc25A and Cdc2 while decreasing Cyclin B1 levels .
  • Reactive Oxygen Species (ROS) Production : Treatment with this compound leads to elevated ROS levels, which are crucial for triggering apoptotic pathways .
  • MAPK Pathway Activation : The compound activates the p38 MAPK pathway, as indicated by increased phosphorylation of p38 and MAPKAPK-2 in treated cells .

Apoptotic Mechanisms

The apoptotic effects of this compound are mediated through mitochondrial pathways. Key findings include:

  • Loss of Mitochondrial Membrane Potential : this compound treatment results in mitochondrial dysfunction, characterized by the loss of membrane potential and subsequent release of cytochrome c into the cytosol.
  • Caspase Activation : There is an increase in the activation of caspase-9 and caspase-3, which are critical mediators of apoptosis .

Cytotoxicity Profile

This compound has been shown to selectively target cancer cells while exhibiting low cytotoxicity towards normal hepatocytes. This selectivity makes it a promising candidate for further development as an anti-cancer agent.

Case Studies and Research Findings

Several studies have focused on the synthesis of this compound derivatives and their biological activities:

Study Findings
Synthesis of 13-amino this compound derivatives showed enhanced cytotoxic activity against various cancer cell lines.
This compound-induced apoptosis was characterized by chromatin condensation and phosphatidylserine exposure, confirming its pro-apoptotic effects.
The compound suppressed HCC cell growth through multiple signaling pathways, emphasizing its potential as a therapeutic agent.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3aR,4aR,8aR,9aR)-4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-12-11(7-15(9,14)17)10(2)13(16)18-12/h11-12,17H,1-2,4-8H2,3H3/t11-,12-,14-,15-/m1/s1

InChI Key

LIDPBIULZNRIJE-QHSBEEBCSA-N

SMILES

CC12CCCC(=C)C1(CC3C(C2)OC(=O)C3=C)O

Isomeric SMILES

C[C@]12CCCC(=C)[C@@]1(C[C@H]3[C@@H](C2)OC(=O)C3=C)O

Canonical SMILES

CC12CCCC(=C)C1(CC3C(C2)OC(=O)C3=C)O

Synonyms

telekin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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